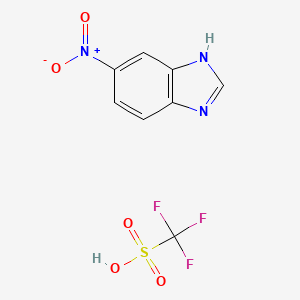![molecular formula C10H12FNO3 B13422126 1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) is a complex organic compound with the molecular formula C10H13NO3 It is characterized by a fused ring structure that includes both furan and pyridine rings, with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) typically involves the reaction of ethanol and pyridoxal. The process includes several steps, such as the formation of intermediate compounds and subsequent reactions to introduce the ethoxy and fluoro groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl chains .
科学的研究の応用
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
作用機序
The mechanism of action of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) include other fused ring structures with functional groups such as:
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-1,3-dihydro-6-methyl
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl
Uniqueness
The uniqueness of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not .
特性
分子式 |
C10H12FNO3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
1-ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C10H12FNO3/c1-3-14-10-7-6(4-15-10)9(11)12-5(2)8(7)13/h10,13H,3-4H2,1-2H3 |
InChIキー |
KYUZLCMOIIWOJF-UHFFFAOYSA-N |
正規SMILES |
CCOC1C2=C(CO1)C(=NC(=C2O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


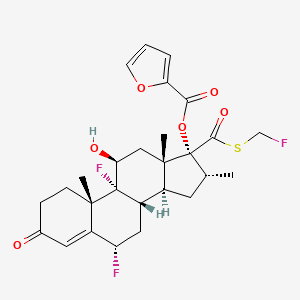
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
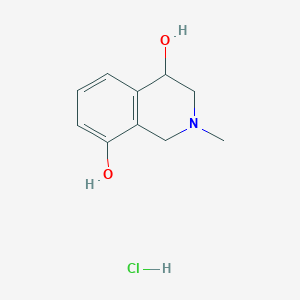
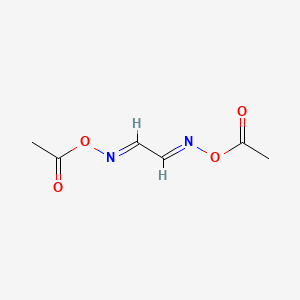
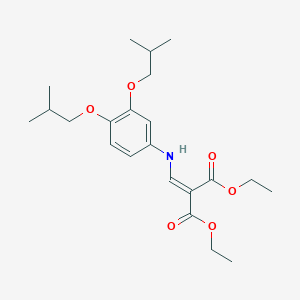
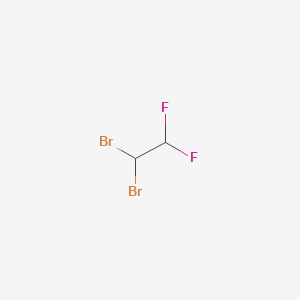
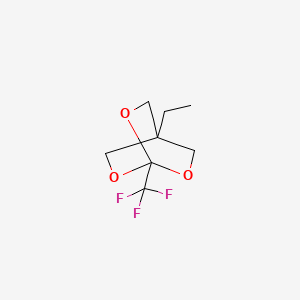
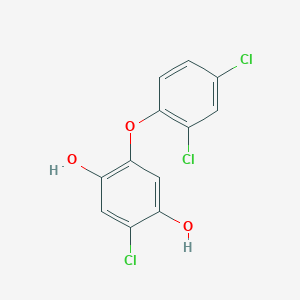

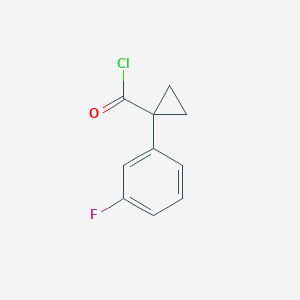
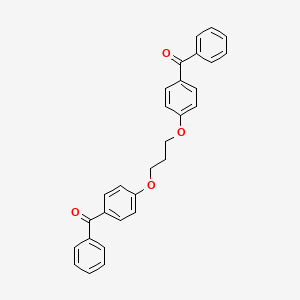
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
